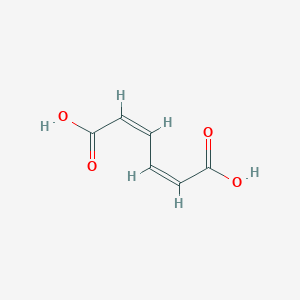

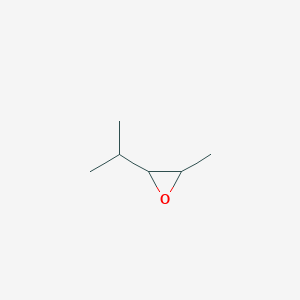

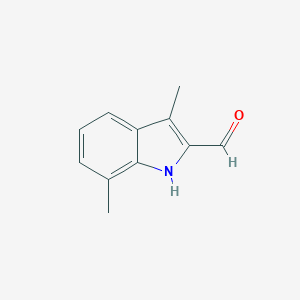

3,7-Dimethyl-1H-indole-2-carbaldehyde

Vue d'ensemble

Description

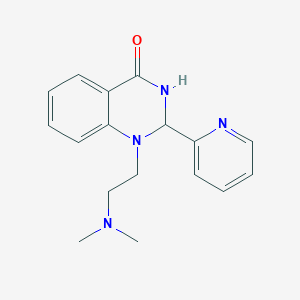

3,7-Dimethyl-1H-indole-2-carbaldehyde (3,7-DMICA) is a synthetic compound with a wide range of applications in the scientific field. It is used as a building block in organic synthesis, as a reagent in biological research, and as a starting material in the manufacture of pharmaceuticals. 3,7-DMICA has been the subject of numerous studies due to its unique properties, which make it an attractive tool for both basic and applied research.

Applications De Recherche Scientifique

Biological Potential of Indole Derivatives

Indole derivatives, including 3,7-Dimethyl-1H-indole-2-carbaldehyde, possess various biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Antiviral Activity

Indole derivatives have shown significant antiviral activity . They are used in antiviral drugs and reverse-transcriptase inhibitors, which are used to treat HIV infection or AIDS, and in some cases, hepatitis B .

Anti-inflammatory Activity

Indole derivatives have shown anti-inflammatory activity . They can be used in the development of drugs for the treatment of various inflammatory diseases.

Anticancer Activity

Indole derivatives have shown anticancer activity . They can be used in the development of drugs for the treatment of various types of cancer.

Antioxidant Activity

Indole derivatives have shown antioxidant activity . They can be used in the development of drugs for the treatment of diseases caused by oxidative stress.

Role in Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives, including 3,7-Dimethyl-1H-indole-2-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions, which offer access to complex molecules .

Study of Methylindoles Behavior

3,7-Dimethyl-1H-indole-2-carbaldehyde can be used to study the behavior of methylindoles in the Agilent multimode ion source by atmospheric pressure chemical ionization mass spectrometry .

Synthesis of Active Molecules

1H-Indole-3-carbaldehyde and related members of the indole family, including 3,7-Dimethyl-1H-indole-2-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .

Propriétés

IUPAC Name |

3,7-dimethyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMJRJKKDWLVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590777 | |

| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyl-1H-indole-2-carbaldehyde | |

CAS RN |

1463-72-5 | |

| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)